molecular formula C17H26N4O B2802223 N-(Cyanomethyl)-N-cycloheptyl-1-(2-methylpropyl)pyrazole-4-carboxamide CAS No. 1607267-23-1

N-(Cyanomethyl)-N-cycloheptyl-1-(2-methylpropyl)pyrazole-4-carboxamide

Cat. No.: B2802223
CAS No.: 1607267-23-1
M. Wt: 302.422
InChI Key: XSEYJYPRIVJNID-UHFFFAOYSA-N
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Description

“N-(Cyanomethyl)-N-cycloheptyl-1-(2-methylpropyl)pyrazole-4-carboxamide” is a complex organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, and antiviral activities .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also has a cyanomethyl group, a cycloheptyl ring, and a 2-methylpropyl group attached to it. The exact structure would need to be determined through spectroscopic methods .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, but the specific reactions that this compound can participate in would depend on its exact structure and the conditions under which it is reacted .

Scientific Research Applications

Chemistry and Synthetic Applications

The compound's chemistry, particularly related to pyrazole derivatives, is pivotal in synthesizing a wide range of heterocyclic compounds. Pyrazole and its derivatives serve as crucial scaffolds for generating heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of such compounds offers mild reaction conditions for generating diverse heterocyclic structures, highlighting their significance in synthetic chemistry and dye synthesis (Gomaa & Ali, 2020).

Medicinal Chemistry and Drug Development

Pyrazole derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects. The recent success of pyrazole-based COX-2 inhibitors further underscores the therapeutic potential of these heterocycles in medicinal chemistry (Dar & Shamsuzzaman, 2015). Moreover, multicomponent synthesis methods for biologically active pyrazole derivatives have been highlighted, demonstrating their utility in developing antimicrobial, antioxidant, and antimalarial agents, among other activities (Becerra et al., 2022).

Anticancer Research

Pyrazoline derivatives, in particular, have shown significant potential in anticancer research. Various synthetic strategies have been employed to develop new anticancer agents, reflecting the critical role of pyrazole scaffolds in discovering novel therapeutic compounds (Ray et al., 2022).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their exact structure and the biological system they interact with . Without specific studies on this compound, it’s hard to predict its exact mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could potentially be of interest in fields like medicinal chemistry . Future research could involve synthesizing the compound, characterizing its properties, and testing its biological activity.

Properties

IUPAC Name

N-(cyanomethyl)-N-cycloheptyl-1-(2-methylpropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-14(2)12-20-13-15(11-19-20)17(22)21(10-9-18)16-7-5-3-4-6-8-16/h11,13-14,16H,3-8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEYJYPRIVJNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C(=O)N(CC#N)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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